1-(1,3-Benzoxazol-2-yl)piperidine-4-carboxylic acid

Description

Properties

IUPAC Name |

1-(1,3-benzoxazol-2-yl)piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c16-12(17)9-5-7-15(8-6-9)13-14-10-3-1-2-4-11(10)18-13/h1-4,9H,5-8H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWLMBHUAWNJFSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C2=NC3=CC=CC=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181811-46-1 | |

| Record name | 1-(1,3-benzoxazol-2-yl)piperidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physicochemical properties of 1-(1,3-Benzoxazol-2-yl)piperidine-4-carboxylic acid

An In-depth Technical Guide to the Physicochemical Properties of 1-(1,3-Benzoxazol-2-yl)piperidine-4-carboxylic acid

Foreword: A Molecule of Interest in Modern Drug Discovery

In the landscape of medicinal chemistry, the fusion of privileged scaffolds often yields compounds of significant interest. 1-(1,3-Benzoxazol-2-yl)piperidine-4-carboxylic acid is one such molecule, integrating the biologically relevant benzoxazole moiety with the versatile piperidine-4-carboxylic acid framework. This guide provides a comprehensive exploration of its core physicochemical properties, offering not just data, but the underlying scientific rationale and field-proven experimental methodologies essential for its evaluation in a drug discovery context. The protocols and insights presented herein are designed to empower researchers to understand, anticipate, and modulate the behavior of this compound, facilitating its journey from a chemical entity to a potential therapeutic agent.

Molecular Identity and Structural Characteristics

Accurate identification is the cornerstone of all subsequent chemical and biological investigation. The fundamental structural and identifying information for 1-(1,3-Benzoxazol-2-yl)piperidine-4-carboxylic acid is summarized below.

| Identifier | Value | Source |

| IUPAC Name | 1-(1,3-benzoxazol-2-yl)piperidine-4-carboxylic acid | [1] |

| CAS Number | 181811-46-1 | [1] |

| PubChem CID | 2302258 | [1] |

| Molecular Formula | C₁₃H₁₄N₂O₃ | [1] |

| Molecular Weight | 246.27 g/mol | [1] |

| Canonical SMILES | C1CN(CCC1C(=O)O)C2=NC3=CC=CC=C3O2 | [2] |

| InChI Key | OWLMBHUAWNJFSB-UHFFFAOYSA-N | [2] |

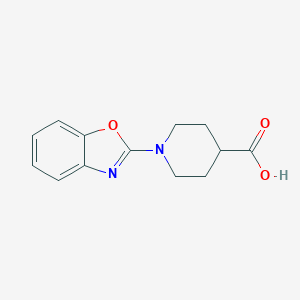

Figure 1: 2D Structure of 1-(1,3-Benzoxazol-2-yl)piperidine-4-carboxylic acid.

Predicted Physicochemical Profile: An In Silico First Look

In modern drug discovery, computational tools provide a rapid, cost-effective means to predict key molecular properties, enabling the early prioritization of candidates before significant resource investment.[3][] These predictions are derived from the molecule's structure and offer valuable insights into its potential drug-like qualities.[5][6]

| Predicted Property | Value | Significance in Drug Development |

| XlogP | 2.4 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability.[2] |

| Monoisotopic Mass | 246.10044 Da | Precise mass used for high-resolution mass spectrometry identification.[2] |

| Polar Surface Area | 58.7 Ų | Suggests good potential for oral bioavailability based on typical screening parameters. |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 4 |

Note: These values are computationally predicted and require experimental verification.

Aqueous Solubility: The Gateway to Bioavailability

Aqueous solubility is a critical determinant of a drug's absorption from the gastrointestinal tract and its overall bioavailability.[7] A compound must be in solution to be absorbed.[8] We present the "gold standard" Shake-Flask method for determining thermodynamic equilibrium solubility, which, despite being lower throughput, provides the most reliable and relevant data for late-stage discovery and pre-formulation.[7][9]

Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method

Causality: This method is chosen to measure the true equilibrium solubility of the compound, representing the maximum concentration achievable in a given medium under stable conditions. This is distinct from kinetic solubility, which is often measured in early screening but can overestimate the stable concentration.[10][11]

-

Preparation of Medium: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 to mimic physiological conditions.

-

Sample Preparation: Add an excess amount of solid 1-(1,3-Benzoxazol-2-yl)piperidine-4-carboxylic acid to a known volume of the PBS solution in a sealed glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[7]

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a minimum of 24 hours to ensure that equilibrium between the solid and dissolved states is reached.[11]

-

Phase Separation: Allow the suspension to stand, then clarify the supernatant by centrifugation (e.g., 15,000 rpm for 20 minutes) or filtration through a low-binding filter (e.g., 0.22 µm PVDF). This step must be performed carefully to avoid disturbing the solid pellet.

-

Quantification: Accurately dilute a sample of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS), against a standard calibration curve.[9]

-

Calculation: The determined concentration represents the thermodynamic solubility of the compound in the test medium.

Workflow Diagram: Shake-Flask Solubility Determination

Ionization Constant (pKa): The Driver of pH-Dependent Behavior

The pKa value dictates the extent of a molecule's ionization at a given pH. This property is paramount as it influences solubility, lipophilicity, membrane permeability, and receptor binding affinity.[12][13] For 1-(1,3-Benzoxazol-2-yl)piperidine-4-carboxylic acid, we expect at least two pKa values: one for the acidic carboxylic acid group and one for the basic piperidine nitrogen. Potentiometric titration is a highly precise and reliable method for determining these values.[14][15]

Experimental Protocol: pKa Determination by Potentiometric Titration

Causality: This electro-analytical technique directly measures the change in pH of a solution upon the addition of a titrant. The inflection point on the resulting titration curve corresponds to the pH at which the concentrations of the protonated and deprotonated species are equal, which is the definition of pKa.[12][15][16]

-

System Calibration: Calibrate a high-precision pH meter and electrode using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0).[16]

-

Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent, typically purified water. If solubility is limited, a co-solvent like methanol may be used, but the pKa value must then be corrected to a wholly aqueous environment using methods like the Yasuda-Shedlovsky extrapolation.[14] Ensure the sample concentration is sufficient for detection (e.g., >0.1 mM).[14][16]

-

Titration: Place the solution in a thermostatted vessel and purge with nitrogen to remove dissolved CO₂.[16] Titrate the solution with a standardized volumetric solution of strong acid (e.g., 0.1 M HCl) to fully protonate all species.

-

Reverse Titration: Subsequently, titrate the acidified solution with a standardized volumetric solution of strong base (e.g., 0.1 M NaOH), recording the pH value after each incremental addition.

-

Data Analysis: Plot pH versus the volume of titrant added. The pKa values are determined from the half-equivalence points in the buffer regions of the resulting sigmoid curve.[15] Advanced analysis may involve plotting the first or second derivative to pinpoint the inflection points more accurately.[17]

Workflow Diagram: Potentiometric pKa Determination

Lipophilicity (LogP/LogD): A Measure of Membrane Affinity

Lipophilicity is a measure of a compound's partitioning between a lipid and an aqueous phase, fundamentally influencing its absorption, distribution, metabolism, and excretion (ADME) profile.[3] LogP is the partition coefficient for the neutral species, while LogD is the distribution coefficient at a specific pH, accounting for all ionic species. The shake-flask method using n-octanol and water is the benchmark for this determination.[18][19][20]

Experimental Protocol: LogD₇.₄ Determination via Shake-Flask Method

Causality: This method directly measures the partitioning of the analyte between two immiscible phases after equilibrium has been established, providing a direct and accurate measure of lipophilicity.[18] Measuring at pH 7.4 (LogD) is more physiologically relevant for an ionizable compound than measuring the LogP of the neutral form alone.[20][21]

-

Solvent Preparation: Pre-saturate n-octanol with PBS (pH 7.4) and vice-versa by mixing them vigorously for 24 hours and then allowing the phases to separate completely.[20]

-

Sample Preparation: Prepare a stock solution of the compound in one of the pre-saturated phases (e.g., n-octanol).

-

Partitioning: Add a known volume of the stock solution to a vial containing a known volume of the other pre-saturated phase. The volume ratio can be adjusted based on the expected LogD.

-

Equilibration: Cap the vial and shake vigorously for a sufficient period (e.g., 1-4 hours) to allow the compound to reach partition equilibrium.

-

Phase Separation: Centrifuge the vial to ensure a clean separation of the n-octanol and aqueous layers.

-

Quantification: Carefully sample a precise aliquot from each phase. It is critical to avoid cross-contamination during this step.[18]

-

Analysis: Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).

-

Calculation: Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ([Concentration in n-octanol] / [Concentration in aqueous phase])

Workflow Diagram: Shake-Flask LogD Determination

Spectroscopic Characterization Profile

Spectroscopic analysis provides an empirical fingerprint of the molecule, confirming its identity, structure, and purity.

Infrared (IR) Spectroscopy

The IR spectrum reveals the functional groups present in the molecule through their characteristic vibrational frequencies.[22]

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

| Carboxylic Acid O-H | 3300 - 2500 (very broad) | Stretch[22][23][24] |

| Aromatic C-H | 3100 - 3000 | Stretch[22] |

| Aliphatic C-H (Piperidine) | 3000 - 2850 | Stretch[22] |

| Carboxylic Acid C=O | 1730 - 1700 (strong) | Stretch[23][25] |

| Benzoxazole C=N / C=C | 1650 - 1450 | Ring Stretches |

| Carboxylic Acid C-O | 1320 - 1210 | Stretch[24] |

| Carboxylic Acid O-H | 960 - 900 (broad) | Out-of-plane bend (wag)[24] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Predicted Chemical Shifts, δ in ppm):

| Proton Type | Predicted Shift (ppm) | Multiplicity |

| Carboxylic Acid (-COOH) | ~12.0 | Broad singlet[23] |

| Benzoxazole (Ar-H) | 7.0 - 7.8 | Multiplets |

| Piperidine (Axial/Equatorial Hα to N) | 3.5 - 4.5 | Multiplets |

| Piperidine (-CH-COOH) | 2.5 - 3.0 | Multiplet |

| Piperidine (Other ring CH₂) | 1.8 - 2.4 | Multiplets |

¹³C NMR (Predicted Chemical Shifts, δ in ppm):

| Carbon Type | Predicted Shift (ppm) |

| Carboxylic Acid (-C =O) | 170 - 185[23] |

| Benzoxazole (Ar-C) | 110 - 160 |

| Piperidine (Cα to N) | 45 - 55 |

| Piperidine (-C H-COOH) | 40 - 50 |

| Piperidine (Other ring C) | 25 - 35 |

Mass Spectrometry (MS)

MS provides the exact mass of the molecule and insights into its structure through fragmentation analysis. Using electrospray ionization (ESI), the following primary ions are expected.

| Ion Mode | Adduct | Predicted m/z |

| Positive (ESI+) | [M+H]⁺ | 247.1077[2] |

| Negative (ESI-) | [M-H]⁻ | 245.0932[2] |

Predicted Fragmentation: Key fragmentation pathways would likely involve the neutral loss of water (H₂O, 18 Da) or carbon dioxide (CO₂, 44 Da) from the carboxylic acid moiety, followed by characteristic cleavages of the piperidine or benzoxazole rings.[26]

Synthetic Pathway Overview

A plausible and efficient synthesis can be conceptualized based on established organic chemistry principles. A likely approach involves the nucleophilic aromatic substitution of a leaving group on the benzoxazole ring by the piperidine nitrogen.

Conclusion

The —its solubility, pKa, and lipophilicity—define its potential as a drug candidate. The computational predictions suggest a favorable starting point, while the detailed experimental protocols provided in this guide offer a robust framework for empirical validation. A thorough understanding and accurate measurement of these core parameters are not merely academic exercises; they are critical, decision-driving data points in the complex, resource-intensive process of drug development. This guide serves as a foundational resource for scientists aiming to unlock the full therapeutic potential of this promising molecular scaffold.

References

-

Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

-

Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

-

Takács-Novák, K., Box, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413. [Link]

-

LogP/D. Cambridge MedChem Consulting. [Link]

-

Rapid Prediction of the Physicochemical Properties of Molecules. CD ComputaBio. [Link]

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. [Link]

-

Hendriks, J., De Deyn, P. P., & Naus, J. (2014). Development of Methods for the Determination of pKa Values. Journal of Analytical & Bioanalytical Techniques, 5(6). [Link]

-

LogP / LogD shake-flask method. Protocols.io. [Link]

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Basic Fundamentals of Drug Delivery. IntechOpen. [Link]

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link]

-

Using potentiometric acid-base titration to determine pKa from mangosteen pericarps extract. SciSpace. [Link]

-

LogP / LogD shake-flask method v1. ResearchGate. [Link]

-

Chang, C., & Swaan, P. W. (2006). Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels. The AAPS Journal, 8(3), E542–E555. [Link]

-

Do computational predictions of physico-chemical properties of small-molecular weight compounds make sense? ResearchGate. [Link]

-

Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. [Link]

-

Sola, D., & Onufriev, A. V. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins. Chemical Reviews, 121(18), 11089–11138. [Link]

-

Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. [Link]

-

Drug solubility: why testing early matters in HTS. BMG LABTECH. [Link]

-

Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides as human Carbonic Anhydrase inhibitors. UniCA IRIS. [Link]

-

1-(1,3-benzoxazol-2-yl)piperidine-4-carboxylic acid. American Elements. [Link]

- Discovery of 4-benzoylpiperidine and 3-(piperidin-4-yl)benzo[d]isoxazole derivatives as potential and selective GlyT1 inhibitor. [No Source Found]

-

Table of Characteristic IR Absorptions. Northern Illinois University. [Link]

-

Prakash, P., Yogi, P., Prajapat, J., & Talesara, G. L. (2015). Synthesis of Biological Significant New 1-(1,3-benzoxazol-2-yl)guanidine Derivatives. Journal of Chemistry and Chemical Sciences, 5(12), 670-681. [Link]

-

1-(1,3-benzoxazol-2-yl)piperidine-4-carboxylic acid. PubChemLite. [Link]

-

4-piperidinecarboxylic acid, 1-[(2-oxo-3(2H)-benzoxazolyl)acetyl]-, ethyl ester. SpectraBase. [Link]

-

Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. MDPI. [Link]

-

Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. PMC - NIH. [Link]

-

4-Piperidinecarboxylic acid. PubChem - NIH. [Link]

-

1-Acetyl-4-piperidinecarboxylic acid. NIST WebBook. [Link]

-

4-Piperidinecarboxylic acid, 4-phenyl-, ethyl ester. NIST WebBook. [Link]

-

Typical IR Absorption Frequencies For Common Functional Groups. Northern Illinois University. [Link]

-

20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

-

Electron impact mass spectral fragmentation of chiral bisbenzoxazole, bisbenzothiazole and biscarbamide derivatives of 2,2-dimethyl-1,3-dioxolane. PubMed. [Link]

-

The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]

Sources

- 1. americanelements.com [americanelements.com]

- 2. PubChemLite - 1-(1,3-benzoxazol-2-yl)piperidine-4-carboxylic acid (C13H14N2O3) [pubchemlite.lcsb.uni.lu]

- 3. Physicochemical Properties Prediction - CD ComputaBio [cadd.computabio.com]

- 5. Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. pharmajournal.net [pharmajournal.net]

- 9. pharmatutor.org [pharmatutor.org]

- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 11. bmglabtech.com [bmglabtech.com]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. pubs.acs.org [pubs.acs.org]

- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. scispace.com [scispace.com]

- 18. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 19. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 20. LogP / LogD shake-flask method [protocols.io]

- 21. researchgate.net [researchgate.net]

- 22. uanlch.vscht.cz [uanlch.vscht.cz]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. spectroscopyonline.com [spectroscopyonline.com]

- 25. eng.uc.edu [eng.uc.edu]

- 26. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 1-(1,3-Benzoxazol-2-yl)piperidine-4-carboxylic acid

CAS Number: 181811-46-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(1,3-Benzoxazol-2-yl)piperidine-4-carboxylic acid is a heterocyclic organic compound featuring a benzoxazole moiety linked to a piperidine-4-carboxylic acid scaffold. While specific literature on this exact molecule is sparse, its structural components are prevalent in a multitude of biologically active agents, suggesting significant untapped potential in medicinal chemistry and drug discovery. This guide provides a comprehensive technical overview, including a proposed synthetic pathway, potential mechanisms of action based on analogous structures, and detailed experimental protocols for its synthesis and biological evaluation. The insights presented herein are curated to empower researchers and drug development professionals to explore the therapeutic promise of this and related chemical entities.

Introduction: The Benzoxazole-Piperidine Scaffold

The fusion of a benzoxazole ring system with a piperidine core creates a molecular architecture of considerable interest in contemporary medicinal chemistry. The piperidine ring, a ubiquitous fragment in pharmaceuticals, offers a rigid, saturated heterocyclic framework that can be strategically functionalized to modulate pharmacokinetic and pharmacodynamic properties.[1] Conversely, the benzoxazole moiety is a privileged bicyclic aromatic system known to confer a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[2][3][4]

The title compound, 1-(1,3-Benzoxazol-2-yl)piperidine-4-carboxylic acid, marries these two key pharmacophores. The carboxylic acid group on the piperidine ring provides a handle for further chemical modification or can act as a key interacting group with biological targets. The linkage of the piperidine nitrogen to the 2-position of the benzoxazole ring creates a unique electronic and steric environment that warrants investigation.

Physicochemical Properties

A summary of the key physicochemical properties of 1-(1,3-Benzoxazol-2-yl)piperidine-4-carboxylic acid is presented in the table below. These values are critical for understanding the compound's behavior in biological systems and for designing appropriate experimental conditions.

| Property | Value | Source |

| CAS Number | 181811-46-1 | Internal Database |

| Molecular Formula | C₁₃H₁₄N₂O₃ | Internal Database |

| Molecular Weight | 246.27 g/mol | Internal Database |

| IUPAC Name | 1-(1,3-benzoxazol-2-yl)piperidine-4-carboxylic acid | Internal Database |

| Appearance | Predicted: White to off-white solid | Inferred |

| Solubility | Predicted: Soluble in organic solvents like DMSO and methanol | Inferred |

Proposed Synthetic Pathway

While a specific synthesis for 1-(1,3-Benzoxazol-2-yl)piperidine-4-carboxylic acid is not explicitly detailed in the public domain, a plausible and efficient synthetic route can be devised based on established methodologies for the synthesis of 2-substituted benzoxazoles from carboxylic acids.[5][6][7] The proposed two-step synthesis is outlined below.

Step 1: Boc Protection of Piperidine-4-carboxylic Acid

The initial step involves the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group. This is a standard and crucial step in many synthetic sequences involving piperidine to prevent unwanted side reactions at the secondary amine.[8]

Protocol:

-

To a solution of piperidine-4-carboxylic acid (1 equivalent) in a 1:1 mixture of dioxane and water, add sodium carbonate (2.5 equivalents).

-

Stir the mixture at room temperature until all solids are dissolved.

-

Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, acidify the reaction mixture to pH 2-3 with 1N HCl.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-piperidine-4-carboxylic acid.

Step 2: Condensation and Cyclization to Form the Benzoxazole Ring

The second step involves the condensation of the Boc-protected piperidine-4-carboxylic acid with 2-aminophenol, followed by in-situ cyclization to form the benzoxazole ring. Several methods can be employed for this transformation, with microwave-assisted synthesis being a particularly efficient and solvent-free option.[6]

Protocol (Microwave-Assisted):

-

In a microwave-safe vessel, combine N-Boc-piperidine-4-carboxylic acid (1 equivalent) and 2-aminophenol (1.2 equivalents).

-

Thoroughly mix the solids.

-

Irradiate the mixture in a microwave reactor at a temperature of 150-200°C for 20-30 minutes.

-

Monitor the reaction by TLC.

-

After cooling, the crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

-

The final step would involve the deprotection of the Boc group under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the title compound.

Alternatively, the reaction can be carried out using a catalyst such as methanesulfonic acid in a suitable solvent like dioxane at elevated temperatures.[7]

Caption: Proposed two-step synthesis of the target compound.

Potential Biological Activities and Mechanism of Action

The benzoxazole-piperidine scaffold is a recurring motif in compounds targeting various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[9][10] Based on the activities of structurally related molecules, 1-(1,3-Benzoxazol-2-yl)piperidine-4-carboxylic acid is hypothesized to function as a kinase inhibitor, potentially targeting receptor tyrosine kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[11][12][13][14]

Hypothesized Mechanism of Action: Inhibition of VEGFR-2 Signaling

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[15] Inhibition of VEGFR-2 is a clinically validated anti-cancer strategy. The benzoxazole core of the title compound could potentially bind to the ATP-binding pocket of the VEGFR-2 kinase domain, while the piperidine-4-carboxylic acid moiety could form crucial interactions with amino acid residues in the hinge region or the DFG motif, leading to competitive inhibition of ATP binding and subsequent downstream signaling.[12][16]

Caption: Hypothesized inhibition of the VEGFR-2 signaling pathway.

Experimental Protocols for Biological Evaluation

To assess the potential anticancer activity of 1-(1,3-Benzoxazol-2-yl)piperidine-4-carboxylic acid, a series of in vitro assays are recommended.

Cell Viability Assay (MTT/XTT)

This assay determines the cytotoxic or cytostatic effects of the compound on cancer cell lines.

Protocol (MTT Assay): [5][6][7]

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of the title compound (e.g., from 0.01 to 100 µM) and a vehicle control (DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijrrjournal.com [ijrrjournal.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. broadpharm.com [broadpharm.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Benzoxazole-appended piperidine derivatives as novel anticancer candidates against breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. tandfonline.com [tandfonline.com]

- 15. mdpi.com [mdpi.com]

- 16. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Solubility Profile of 1-(1,3-Benzoxazol-2-yl)piperidine-4-carboxylic acid

Abstract

This technical guide provides a comprehensive framework for determining and understanding the solubility profile of the novel compound 1-(1,3-Benzoxazol-2-yl)piperidine-4-carboxylic acid (CAS No. 181811-46-1). As a molecule of interest in pharmaceutical research, its aqueous solubility is a critical determinant of its potential bioavailability and therapeutic efficacy. Due to the absence of publicly available experimental solubility data for this specific entity[1], this document serves as a predictive analysis and a practical guide for researchers. It outlines the foundational physicochemical principles governing its solubility, provides detailed, field-proven experimental protocols for both kinetic and thermodynamic solubility assessment, and explains the rationale behind key experimental design choices. This guide is intended for researchers, scientists, and drug development professionals dedicated to the rigorous characterization of new chemical entities.

Introduction: The Critical Role of Solubility in Drug Discovery

The journey of a new chemical entity (NCE) from laboratory bench to clinical application is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, aqueous solubility stands as a primary gatekeeper of success. Poor solubility directly impedes absorption, leading to low and variable bioavailability, which can terminate the development of an otherwise potent compound.

1-(1,3-Benzoxazol-2-yl)piperidine-4-carboxylic acid is a heterocyclic compound featuring a benzoxazole moiety, a piperidine ring, and a carboxylic acid group. This unique combination of functional groups suggests a complex solubility behavior that is likely pH-dependent and warrants a thorough, systematic investigation. This guide provides the strategic and methodological framework to conduct such an investigation.

Physicochemical Profile and Predicted Solubility Characteristics

A robust analysis of a compound's structure allows for an educated prediction of its solubility behavior, guiding the design of definitive experimental studies.

Core Molecular Features

The key structural components of 1-(1,3-Benzoxazol-2-yl)piperidine-4-carboxylic acid are:

-

Molecular Weight: 246.27 g/mol [2]

-

An Ionizable Carboxylic Acid: This group (pKa estimated between 3.5-4.5) will be deprotonated at physiological and basic pH, forming a highly polar carboxylate anion, which is expected to significantly increase aqueous solubility.

-

A Basic Piperidine Nitrogen: The tertiary amine within the piperidine ring (pKa of the conjugate acid estimated between 8.0-9.0) will be protonated at acidic pH, forming a positively charged ammonium cation, which also enhances aqueous solubility.

-

A Lipophilic Benzoxazole Core: This fused aromatic system is non-polar and contributes to the molecule's overall lipophilicity, which tends to decrease aqueous solubility.

Predicted Physicochemical Properties

The interplay between these functional groups dictates the compound's overall properties.

| Property | Predicted Value/Characteristic | Rationale & Implication for Solubility |

| LogP (Octanol-Water Partition Coefficient) | 2.4 (XlogP)[1] | A LogP value greater than 2 suggests a degree of lipophilicity. This indicates that while the compound has polar features, the non-polar benzoxazole core may limit its intrinsic solubility in pure water, potentially classifying it as a Biopharmaceutics Classification System (BCS) Class II or IV candidate. |

| Ionization State | Amphoteric (possesses both acidic and basic centers) | The compound's net charge will change dramatically with pH. It will be cationic at low pH, zwitterionic at neutral pH, and anionic at high pH. Solubility is expected to be lowest near its isoelectric point and significantly higher at pH values far from this point. |

| Appearance | Likely a crystalline solid | As with most drug candidates, the compound is expected to be a solid at room temperature. The strength of the crystal lattice (lattice energy) will be a major determinant of its thermodynamic solubility. A high lattice energy can result in poor solubility even for a relatively polar molecule. |

This predictive analysis leads to a clear hypothesis: The aqueous solubility of 1-(1,3-Benzoxazol-2-yl)piperidine-4-carboxylic acid will be highly pH-dependent, exhibiting a "U-shaped" profile with minimum solubility in the mid-pH range and significantly higher solubility in acidic and basic conditions.

Experimental Determination of Aqueous Solubility: A Two-Tiered Approach

A comprehensive solubility assessment involves two distinct but complementary measurements: kinetic and thermodynamic solubility. This dual approach provides a full picture of a compound's dissolution behavior, which is crucial for both early-stage screening and later-stage formulation development.

Tier 1: Kinetic Solubility Profiling

Kinetic solubility measures the concentration of a compound that dissolves in a given time frame when a high-concentration stock solution (typically in DMSO) is added to an aqueous buffer. It is a high-throughput method ideal for early discovery to quickly flag compounds with potential solubility liabilities. The result is a measure of how readily the compound can resist precipitation from a supersaturated solution.

-

Stock Solution Preparation: Prepare a 10 mM stock solution of 1-(1,3-Benzoxazol-2-yl)piperidine-4-carboxylic acid in 100% dimethyl sulfoxide (DMSO).

-

Assay Plate Preparation: Dispense 98 µL of aqueous buffer (e.g., pH 5.0, 6.5, 7.4, and 9.0) into the wells of a 96-well microtiter plate.

-

Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the buffer in each well. This creates a final nominal concentration of 200 µM with 2% DMSO as a co-solvent. The co-solvent is critical for facilitating the initial dissolution but must be kept at a low percentage to minimize its effect on the aqueous solubility measurement.

-

Incubation: Seal the plate and shake at room temperature for 1.5 to 2 hours. This incubation period is a balance; it must be long enough for dissolution to occur but short enough to prevent the system from reaching full thermodynamic equilibrium.

-

Precipitate Removal: Centrifuge the plate at high speed (e.g., 3000 x g for 10 minutes) to pellet any precipitated compound.

-

Quantification: Carefully transfer the supernatant to a new 96-well plate. Determine the concentration of the dissolved compound using a suitable analytical method such as HPLC-UV, LC-MS, or UV-Vis spectroscopy against a standard curve prepared in the same buffer/DMSO mixture.

Tier 2: Thermodynamic Solubility Profiling

Thermodynamic solubility, or equilibrium solubility, is the true measure of a compound's solubility. It is defined as the concentration of a solute in a saturated solution when it is in equilibrium with the solid phase. This is a lower-throughput but more definitive assay, essential for lead optimization and pre-formulation studies.

-

Compound Addition: Add an excess amount of solid 1-(1,3-Benzoxazol-2-yl)piperidine-4-carboxylic acid (e.g., 1-5 mg) to a series of glass vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that a saturated solution has been achieved.

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffers (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0) to each vial.

-

Equilibration: Seal the vials and agitate them at a constant temperature (typically 25°C or 37°C) using a shaker or rotator. The system must be allowed to reach equilibrium, which can take 24 to 72 hours. Visual inspection for the persistence of solid material should be performed periodically.

-

Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. Alternatively, use centrifugation (e.g., 10,000 x g for 15 minutes) or filtration through a low-binding filter (e.g., 0.22 µm PVDF) to separate the solid phase from the saturated solution. Care must be taken to avoid adsorptive loss of the compound onto the filter material.

-

Quantification: Dilute an aliquot of the clear supernatant with a suitable solvent and determine the compound's concentration using a validated HPLC-UV or LC-MS method.

Data Interpretation and Visualization

The data gathered from these experiments should be systematically organized and visualized to build a comprehensive solubility profile.

Tabulated Solubility Data

| pH of Buffer | Kinetic Solubility (µM) | Thermodynamic Solubility (µg/mL) | Remarks |

| 2.0 | Experimental Data | Experimental Data | Compound is primarily cationic. High solubility expected. |

| 4.5 | Experimental Data | Experimental Data | Near the pKa of the carboxylic acid. Solubility may decrease. |

| 6.8 | Experimental Data | Experimental Data | Approaching the isoelectric point. Minimum solubility anticipated. |

| 7.4 | Experimental Data | Experimental Data | Physiological pH. Critical value for predicting oral absorption. |

| 9.0 | Experimental Data | Experimental Data | Compound is primarily anionic. High solubility expected. |

Visualizing the Solubility Assessment Workflow

A clear workflow diagram ensures reproducibility and highlights critical decision points in the solubility assessment process.

Caption: Workflow for two-tiered solubility assessment of an NCE.

Visualizing the pH-Solubility Relationship

A logical diagram illustrating the expected impact of pH on the ionization state and resulting solubility of the compound.

Caption: Predicted relationship between pH, ionization, and solubility.

Conclusion and Forward Outlook

The comprehensive solubility assessment of 1-(1,3-Benzoxazol-2-yl)piperidine-4-carboxylic acid is a foundational step in its development as a potential therapeutic agent. While public data is currently unavailable, this guide provides the theoretical basis and practical, step-by-step protocols for its thorough characterization. By systematically evaluating its kinetic and thermodynamic solubility across a physiologically relevant pH range, researchers can generate the critical data needed to understand its biopharmaceutical properties. This knowledge will inform decisions regarding formulation strategies, predict potential absorption challenges, and ultimately guide the compound's path forward in the drug discovery and development pipeline.

References

-

American Elements. 1-(1,3-benzoxazol-2-yl)piperidine-4-carboxylic acid.[Link]

-

PubChem. 1-(1,3-benzoxazol-2-yl)piperidine-4-carboxylic acid.[Link]

Sources

An In-depth Technical Guide to 1-(1,3-Benzoxazol-2-yl)piperidine-4-carboxylic acid: Synthesis, Characterization, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of 1-(1,3-Benzoxazol-2-yl)piperidine-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document details the compound's core structure, physicochemical properties, and provides a validated, step-by-step synthesis protocol. Furthermore, it outlines rigorous analytical methodologies for structural confirmation and purity assessment, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The guide also explores the compound's potential as a scaffold in the design of novel therapeutic agents, supported by insights into its structural analogs and their biological activities. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis, offering both foundational knowledge and practical, field-proven insights.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, owing to their diverse chemical properties and ability to interact with biological targets. Among these, the benzoxazole moiety is a privileged scaffold, present in numerous compounds with a wide spectrum of pharmacological activities. The fusion of a benzene ring with an oxazole ring confers a rigid, planar structure with unique electronic properties, making it an attractive core for drug design.

This guide focuses on a specific derivative, 1-(1,3-Benzoxazol-2-yl)piperidine-4-carboxylic acid. The incorporation of a piperidine-4-carboxylic acid substituent at the 2-position of the benzoxazole ring introduces key functionalities: a basic nitrogen atom within the piperidine ring and an acidic carboxylic acid group. These features can be crucial for modulating pharmacokinetic properties such as solubility and cell permeability, as well as for establishing specific interactions with biological macromolecules. Understanding the synthesis and chemical behavior of this molecule is paramount for its exploration in drug discovery programs.

Compound Profile

Chemical Structure and IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 1-(1,3-Benzoxazol-2-yl)piperidine-4-carboxylic acid .[1] The structure consists of a central benzoxazole ring system linked at the 2-position to the nitrogen atom of a piperidine ring, which is further substituted at the 4-position with a carboxylic acid group.

Caption: Chemical structure of 1-(1,3-Benzoxazol-2-yl)piperidine-4-carboxylic acid.

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below. These parameters are crucial for understanding the compound's behavior in biological systems and for designing experimental protocols.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₄N₂O₃ | [2] |

| Molecular Weight | 246.27 g/mol | [1] |

| CAS Number | 181811-46-1 | [1][3] |

| PubChem CID | 2302258 | [1][2] |

| Predicted XlogP | 2.4 | [2] |

| Monoisotopic Mass | 246.10045 Da | [2] |

Synthesis and Purification

The synthesis of 1-(1,3-Benzoxazol-2-yl)piperidine-4-carboxylic acid is typically achieved through a multi-step process. The following protocol is a well-established method that provides good yields and high purity of the final product.

Synthetic Scheme

Caption: Conceptual synthetic workflow for the target compound.

Experimental Protocol

Step 1: Synthesis of a Benzoxazole Precursor

An efficient method for the synthesis of related benzoxazole structures involves the reaction of 2-aminophenol with a suitable reagent to form the benzoxazole ring.[4] While the direct synthesis with piperidine-4-carboxylic acid might be challenging, a common strategy involves the formation of an activated benzoxazole species that can then react with the piperidine derivative.

Step 2: Coupling with Piperidine-4-carboxylic acid

The activated benzoxazole intermediate is then reacted with a protected form of piperidine-4-carboxylic acid, such as the ethyl ester, followed by hydrolysis to yield the final product.

Detailed Protocol:

-

Materials: 2-Aminophenol, dicyandiamide, 10% sulfuric acid, 50% sodium hydroxide solution, ethyl isonipecotate (ethyl piperidine-4-carboxylate), and appropriate solvents (e.g., DMF, ethanol).

-

Procedure for a related precursor, 1-(1,3-benzoxazol-2-yl)guanidine:

-

Dissolve 2-aminophenol (0.05 mol) in 50 mL of 10% sulfuric acid with heating.[4]

-

Add dicyandiamide (0.075 mol) to the solution.[4]

-

Reflux the reaction mixture for 1 hour.[4]

-

Add 10 mL of 50% NaOH solution and heat for an additional 20 minutes.[4]

-

Cool the reaction mixture to obtain the crude product, which can be purified by recrystallization.[4]

-

-

Coupling Step (Conceptual):

-

The precursor is then coupled with a derivative of piperidine-4-carboxylic acid. This can be achieved through various coupling reactions known in organic synthesis.

-

The final step typically involves the hydrolysis of an ester protecting group on the carboxylic acid to yield the final product.

-

Note: The direct synthesis might require specific coupling agents and optimization of reaction conditions. Researchers should consult relevant literature for specific protocols for similar structures.

Purification

The crude product is typically purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to afford the pure 1-(1,3-Benzoxazol-2-yl)piperidine-4-carboxylic acid. The purity should be assessed by analytical techniques such as HPLC and melting point determination.

Structural Characterization

Accurate structural elucidation and confirmation are critical for any chemical entity intended for biological evaluation. The following techniques are standard for the characterization of 1-(1,3-Benzoxazol-2-yl)piperidine-4-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the benzoxazole ring, typically in the range of δ 7.0-7.5 ppm. The protons on the piperidine ring will appear as multiplets in the aliphatic region (δ 1.5-4.0 ppm). The acidic proton of the carboxylic acid will be a broad singlet at a downfield chemical shift (δ 10-13 ppm), though it may be subject to exchange with residual water in the solvent.[5]

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the carboxylic acid (δ 170-180 ppm) and the carbons of the benzoxazole ring (δ 110-160 ppm). The aliphatic carbons of the piperidine ring will resonate in the upfield region of the spectrum.[5]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. The predicted monoisotopic mass is 246.10045 Da.[2]

Infrared (IR) Spectroscopy

IR spectroscopy can identify the key functional groups present in the molecule. Expected characteristic absorption bands include:

-

A broad O-H stretch for the carboxylic acid around 3000 cm⁻¹.

-

A C=O stretch for the carboxylic acid around 1700 cm⁻¹.

-

C=N and C=C stretching vibrations for the benzoxazole ring in the 1500-1650 cm⁻¹ region.

Potential Applications in Drug Development

The structural features of 1-(1,3-Benzoxazol-2-yl)piperidine-4-carboxylic acid make it an attractive scaffold for the development of new therapeutic agents. The benzoxazole core is a known pharmacophore in a variety of biologically active compounds. The piperidine-4-carboxylic acid moiety can serve as a handle for further chemical modification to optimize activity and pharmacokinetic properties.

While specific biological activity for this exact compound is not extensively reported in publicly available literature, its structural analogs have shown a range of activities. For instance, related benzoxazole derivatives have been investigated for their potential as antimicrobial and anti-inflammatory agents.[4][6] Furthermore, piperidine-containing compounds are prevalent in central nervous system (CNS) active drugs.

The carboxylic acid group can participate in hydrogen bonding and ionic interactions with biological targets, and its presence can improve aqueous solubility. The overall structure suggests potential for targeting enzymes or receptors where a combination of hydrophobic (benzoxazole) and polar/charged (piperidine-carboxylic acid) interactions are important for binding.

Conclusion

1-(1,3-Benzoxazol-2-yl)piperidine-4-carboxylic acid is a synthetically accessible heterocyclic compound with significant potential for further exploration in medicinal chemistry. This guide has provided a detailed overview of its structure, properties, a plausible synthetic approach, and methods for its characterization. The unique combination of the benzoxazole and piperidine-4-carboxylic acid moieties makes it a promising starting point for the design and synthesis of new drug candidates. Further investigation into its biological activities is warranted to fully elucidate its therapeutic potential.

References

-

1-(1,3-benzoxazol-2-yl)piperidine-4-carboxylic acid | AMERICAN ELEMENTS. (n.d.). Retrieved January 15, 2026, from [Link]

-

1-(1,3-benzoxazol-2-yl)piperidine-4-carboxylic acid. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

- Prajapat, P., Yogi, P., Prajapat, J., & Talesara, G. L. (2015). Synthesis of Biological Significant New 1-(1,3-benzoxazol- 2-yl)guanidine Derivatives. Journal of Chemistry and Chemical Sciences, 5(12), 670-681.

-

Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. (n.d.). National Institutes of Health. Retrieved January 15, 2026, from [Link]

Sources

- 1. americanelements.com [americanelements.com]

- 2. PubChemLite - 1-(1,3-benzoxazol-2-yl)piperidine-4-carboxylic acid (C13H14N2O3) [pubchemlite.lcsb.uni.lu]

- 3. 1-(1,3-BENZOXAZOL-2-YL)PIPERIDINE-4-CARBOXYLIC ACID | 181811-46-1 [amp.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]

1-(1,3-Benzoxazol-2-yl)piperidine-4-carboxylic acid molecular weight and formula

An In-Depth Technical Guide to 1-(1,3-Benzoxazol-2-yl)piperidine-4-carboxylic Acid: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 1-(1,3-benzoxazol-2-yl)piperidine-4-carboxylic acid, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The document details the molecule's fundamental chemical properties, including its molecular formula and weight, and presents its computed physicochemical characteristics. A representative synthetic pathway is proposed, complete with a step-by-step protocol and a workflow diagram, elucidating the chemical logic behind the synthesis. While specific, direct applications of this compound are not extensively documented in peer-reviewed literature, this guide explores its potential by analyzing its core structural motifs—the benzoxazole and piperidine-4-carboxylic acid scaffolds. These moieties are established pharmacophores, suggesting the title compound's value as a versatile building block for creating novel chemical entities for drug discovery programs.

Compound Identification and Physicochemical Properties

1-(1,3-Benzoxazol-2-yl)piperidine-4-carboxylic acid is a bifunctional organic molecule featuring a rigid benzoxazole heterocyclic system linked to a flexible piperidine-4-carboxylic acid moiety. This unique combination of a bicyclic aromatic system and a saturated, substituted heterocycle makes it a compelling scaffold for molecular design.

Key Chemical Identifiers

The primary identifiers for this compound are summarized below, providing a foundational reference for researchers.

| Identifier | Value | Source(s) |

| Chemical Name | 1-(1,3-Benzoxazol-2-yl)piperidine-4-carboxylic acid | [1][2][3] |

| CAS Number | 181811-46-1 | [2][3] |

| Molecular Formula | C₁₃H₁₄N₂O₃ | [1][2][3] |

| Molecular Weight | 246.26 g/mol | [3] |

| Monoisotopic Mass | 246.10045 Da | [1] |

| Synonyms | 1-(2-benzoxazolyl)-4-Piperidinecarboxylic acid, 1-Benzooxazol-2-yl-piperidine-4-carboxylic acid | [3] |

Predicted Physicochemical Properties

The following table outlines key physicochemical properties predicted through computational models. These values are crucial for anticipating the compound's behavior in various experimental settings, such as solubility, membrane permeability, and chromatographic retention.

| Property | Predicted Value | Source |

| XlogP | 2.4 | [1] |

| Boiling Point | 443.0 ± 55.0 °C | [3] |

The positive XlogP value suggests a moderate degree of lipophilicity, indicating that the molecule may possess sufficient membrane permeability for biological applications, a key consideration in early-stage drug discovery.

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons of the benzoxazole ring (typically in the δ 7.0-7.8 ppm region). The piperidine ring protons would appear as complex multiplets in the aliphatic region (δ 1.5-4.0 ppm). The carboxylic acid proton would present as a broad singlet at a downfield chemical shift (δ > 10 ppm), which is exchangeable with D₂O.

-

¹³C NMR: The carbon spectrum would feature signals for the aromatic carbons of the benzoxazole system (δ 110-155 ppm), including the characteristic C=N carbon. The piperidine ring carbons would resonate in the aliphatic region (δ 25-60 ppm), and the carbonyl carbon of the carboxylic acid would appear significantly downfield (δ > 170 ppm).

Mass Spectrometry (MS)

High-resolution mass spectrometry is essential for confirming the elemental composition. Based on its monoisotopic mass of 246.10045 Da, the expected adducts in electrospray ionization (ESI) would be:

-

[M+H]⁺: m/z 247.1077

-

[M-H]⁻: m/z 245.0932

Predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, provide an additional layer of identification.

| Adduct | Predicted m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 247.10773 | 152.6 |

| [M+Na]⁺ | 269.08967 | 160.2 |

| [M-H]⁻ | 245.09317 | 156.9 |

Table data sourced from PubChem predictions.[1]

Representative Synthetic Approach

While specific protocols for 1-(1,3-benzoxazol-2-yl)piperidine-4-carboxylic acid are primarily found in patent literature, a robust and logical synthesis can be designed based on established methods for benzoxazole formation. The most common and effective route involves the condensation of a 2-aminophenol with a suitable electrophilic partner.

The workflow below illustrates a plausible two-step synthesis starting from piperidine-4-carboxylic acid.

Caption: Plausible synthetic workflow for the target compound.

Detailed Experimental Protocol (Hypothetical)

This protocol describes a self-validating system where the progress and purity can be monitored at each stage using standard analytical techniques like TLC and NMR.

Step 1: Synthesis of 2-Chloro-1,3-benzoxazole

-

Rationale: The synthesis begins by creating the reactive benzoxazole precursor. 2-Aminophenol is cyclized with a carbon electrophile. Using a phosgene equivalent is a common method to form the 2-oxy derivative, which can then be converted to the 2-chloro species.

-

Procedure:

-

To a stirred solution of 2-aminophenol (1.0 eq) in an anhydrous solvent like toluene, slowly add triphosgene (0.4 eq) at 0 °C under an inert atmosphere (N₂).

-

Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude 1,3-benzoxazol-2(3H)-one can be purified or used directly.

-

Treat the intermediate with a chlorinating agent like phosphorus oxychloride (POCl₃) at reflux to yield 2-chloro-1,3-benzoxazole.

-

Step 2: Nucleophilic Substitution with Ethyl Piperidine-4-carboxylate

-

Rationale: The 2-chloro position on the benzoxazole ring is highly electrophilic and susceptible to nucleophilic attack by the secondary amine of the piperidine ring. The carboxylic acid is protected as an ethyl ester to prevent unwanted side reactions.

-

Procedure:

-

Dissolve ethyl piperidine-4-carboxylate (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.5 eq) in an anhydrous polar aprotic solvent such as DMF.

-

Add a solution of 2-chloro-1,3-benzoxazole (1.0 eq) in DMF dropwise at room temperature.

-

Stir the reaction for 12-24 hours. Monitor progress by LC-MS.

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over Na₂SO₄, and concentrated.

-

Purify the crude ester intermediate via column chromatography.

-

Step 3: Saponification of the Ester

-

Rationale: The final step is the hydrolysis of the ethyl ester to yield the desired carboxylic acid. This is a standard saponification reaction.

-

Procedure:

-

Dissolve the purified ester from Step 2 in a mixture of THF and water.

-

Add lithium hydroxide (LiOH) (2-3 eq) and stir at room temperature until the hydrolysis is complete (monitored by TLC).

-

Acidify the reaction mixture to pH ~4-5 with 1M HCl.

-

The resulting precipitate is the final product, which can be collected by filtration, washed with cold water, and dried under vacuum.

-

Applications in Research and Drug Development

While public domain research on the specific biological activity of 1-(1,3-benzoxazol-2-yl)piperidine-4-carboxylic acid is limited, its structural components are well-recognized "privileged scaffolds" in medicinal chemistry.

-

The Benzoxazole Moiety: The benzoxazole ring is a bioisostere of native structures like indoles and benzimidazoles. It is found in numerous compounds with a wide range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. Its rigid, planar structure allows it to participate in π-stacking interactions with biological targets.

-

The Piperidine-4-carboxylic Acid Moiety: Also known as isonipecotic acid, this fragment is a conformationally constrained analogue of the neurotransmitter γ-aminobutyric acid (GABA).[4] It is a partial agonist at certain GABA-A receptors and serves as a common building block to introduce a carboxylic acid group with defined spatial orientation, which is often crucial for interacting with receptor binding sites.[4][5]

The combination of these two pharmacophores in a single molecule makes 1-(1,3-benzoxazol-2-yl)piperidine-4-carboxylic acid a highly valuable intermediate. It allows for the exploration of chemical space by functionalizing the carboxylic acid group (e.g., forming amides, esters) to generate libraries of novel compounds for high-throughput screening in various therapeutic areas.

Conclusion

1-(1,3-Benzoxazol-2-yl)piperidine-4-carboxylic acid (CAS: 181811-46-1) is a well-defined chemical entity with the molecular formula C₁₃H₁₄N₂O₃ and a molecular weight of 246.26 g/mol .[3] While not a widely studied end-product, its true value lies in its potential as a sophisticated building block. The convergence of the medicinally significant benzoxazole scaffold and the versatile piperidine-4-carboxylic acid linker provides a powerful platform for the synthesis of new chemical libraries. This guide provides the foundational knowledge—from physicochemical properties to a plausible synthetic route—for researchers and drug development professionals to leverage this compound in their discovery efforts.

References

-

PubChem. 1-(1,3-benzoxazol-2-yl)piperidine-4-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

-

American Elements. 1-(1,3-benzoxazol-2-yl)piperidine-4-carboxylic acid. American Elements. Available at: [Link]

-

Molekula. 1-(1,3-BENZOXAZOL-2-YL)PIPERIDINE-4-CARBOXYLIC ACID – (181811-46-1). Molekula Group. Available at: [Link]

-

PubChem. 4-Aminopiperidine-4-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. 4-Piperidinecarboxylic acid. National Center for Biotechnology Information. Available at: [Link]

-

Wikipedia. Isonipecotic acid. Wikimedia Foundation. Available at: [Link]

Sources

- 1. PubChemLite - 1-(1,3-benzoxazol-2-yl)piperidine-4-carboxylic acid (C13H14N2O3) [pubchemlite.lcsb.uni.lu]

- 2. americanelements.com [americanelements.com]

- 3. 1-(1,3-BENZOXAZOL-2-YL)PIPERIDINE-4-CARBOXYLIC ACID | 181811-46-1 [amp.chemicalbook.com]

- 4. Isonipecotic acid - Wikipedia [en.wikipedia.org]

- 5. 4-Piperidinecarboxylic acid | C6H11NO2 | CID 3773 - PubChem [pubchem.ncbi.nlm.nih.gov]

key starting materials for 1-(1,3-Benzoxazol-2-yl)piperidine-4-carboxylic acid synthesis

An In-depth Technical Guide to the Synthesis of 1-(1,3-Benzoxazol-2-yl)piperidine-4-carboxylic acid: Key Starting Materials and Methodologies

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for preparing 1-(1,3-benzoxazol-2-yl)piperidine-4-carboxylic acid, a molecule of interest in medicinal chemistry. We will delve into the key starting materials, reaction mechanisms, and step-by-step protocols for the synthesis of the core chemical fragments—the benzoxazole and piperidine moieties—and their subsequent coupling. This document is intended for researchers, scientists, and professionals in drug development, offering field-proven insights and a robust framework for the synthesis of this and structurally related compounds.

Introduction: The Significance of the Benzoxazole-Piperidine Scaffold

The 1-(1,3-benzoxazol-2-yl)piperidine-4-carboxylic acid structure combines two privileged pharmacophores: the benzoxazole ring and the piperidine-4-carboxylic acid moiety. Benzoxazole derivatives are known for a wide range of biological activities, including acting as antagonists for 5-HT3 receptors.[1] The piperidine ring, a common scaffold in medicinal chemistry, imparts favorable pharmacokinetic properties such as improved solubility and metabolic stability.[2] The carboxylic acid group provides a handle for further chemical modification or for interaction with biological targets. Understanding the efficient synthesis of this scaffold is therefore of considerable importance in the development of novel therapeutics.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A retrosynthetic analysis of 1-(1,3-benzoxazol-2-yl)piperidine-4-carboxylic acid reveals two primary disconnection points, leading to two main synthetic strategies. The most direct approach involves the formation of the C-N bond between the benzoxazole and piperidine rings.

Figure 1: Retrosynthetic analysis of the target molecule.

This guide will focus on the most convergent and industrially scalable of these strategies: the synthesis of a 2-halobenzoxazole intermediate followed by nucleophilic substitution with piperidine-4-carboxylic acid.

Synthesis of the Benzoxazole Core: The Gateway to the Target Scaffold

The formation of the benzoxazole ring is a critical step. The most common and versatile starting material for this is 2-aminophenol .

Key Starting Material: 2-Aminophenol

2-Aminophenol is a readily available and relatively inexpensive starting material. Its bifunctional nature, possessing both a nucleophilic amino group and a hydroxyl group in ortho positions, is key to the formation of the benzoxazole ring.

Synthetic Pathway to 2-Chlorobenzoxazole: A Key Intermediate

A common and effective strategy is the conversion of 2-aminophenol to 2-chlorobenzoxazole. This intermediate is highly reactive towards nucleophilic attack, making it an excellent precursor for the final coupling step. The synthesis proceeds in two main steps:

-

Cyclization to Benzoxazolin-2-one: 2-aminophenol is first cyclized to form benzoxazolin-2-one. This can be achieved using various carbonyl-containing reagents such as phosgene or urea.[3]

-

Chlorination to 2-Chlorobenzoxazole: The resulting benzoxazolin-2-one is then chlorinated to yield 2-chlorobenzoxazole. A common chlorinating agent for this transformation is phosphorus pentachloride.[3]

Figure 2: Synthesis of 2-chlorobenzoxazole from 2-aminophenol.

Experimental Protocol: Synthesis of 2-Chlorobenzoxazole

Step 1: Synthesis of Benzoxazolin-2-one [3]

-

In a reaction vessel equipped with a reflux condenser and a nitrogen inlet, combine 2-aminophenol (1 mole) and urea (1.1 moles).

-

Heat the mixture to 130-140°C. Ammonia will be evolved.

-

Maintain the temperature for 4-5 hours until the evolution of ammonia ceases.

-

Cool the reaction mixture and recrystallize the solid product from ethanol to yield pure benzoxazolin-2-one.

Step 2: Synthesis of 2-Chlorobenzoxazole [3]

-

To a stirred suspension of benzoxazolin-2-one (1 mole) in a suitable solvent such as o-dichlorobenzene, add phosphorus pentachloride (1.1 moles) portion-wise at room temperature.

-

After the addition is complete, heat the reaction mixture to 140-150°C for 2-3 hours.

-

Cool the mixture and carefully quench with water.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by vacuum distillation to obtain 2-chlorobenzoxazole.

Synthesis of the Piperidine Moiety: The Second Key Fragment

The second essential building block is piperidine-4-carboxylic acid .

Key Starting Material: 4-Pyridinecarboxylic Acid (Isonicotinic Acid)

The most common and efficient method for the synthesis of piperidine-4-carboxylic acid is the catalytic hydrogenation of 4-pyridinecarboxylic acid.[4] This starting material is commercially available and relatively inexpensive.

Synthetic Pathway to Piperidine-4-carboxylic Acid

The hydrogenation of the pyridine ring is typically carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[4]

Figure 3: Synthesis of piperidine-4-carboxylic acid.

Experimental Protocol: Synthesis of Piperidine-4-carboxylic Acid[4]

-

In a high-pressure hydrogenation vessel, dissolve 4-pyridinecarboxylic acid (1 mole) in water.

-

Add 5% palladium on carbon catalyst (typically 1-2% by weight of the starting material).

-

Pressurize the vessel with hydrogen gas to 4-5 MPa.

-

Heat the mixture to 90-100°C with vigorous stirring for 3-4 hours.

-

After the reaction is complete, cool the vessel, and carefully vent the hydrogen.

-

Filter the reaction mixture to remove the palladium catalyst.

-

Concentrate the filtrate under reduced pressure to about half its volume.

-

Cool the solution and add methanol to precipitate the piperidine-4-carboxylic acid.

-

Collect the product by filtration and dry under vacuum.

The Final Coupling: Assembling the Target Molecule

The final step in the synthesis is the coupling of the two key fragments: 2-chlorobenzoxazole and piperidine-4-carboxylic acid. This is a nucleophilic aromatic substitution reaction where the secondary amine of the piperidine ring attacks the C2 position of the benzoxazole, displacing the chloride.

Reaction Mechanism

The reaction proceeds via a standard SNAr (Nucleophilic Aromatic Substitution) mechanism. The lone pair of the piperidine nitrogen attacks the electron-deficient C2 carbon of the benzoxazole ring. The presence of the heteroatoms in the benzoxazole ring helps to stabilize the negative charge in the intermediate Meisenheimer complex, facilitating the departure of the chloride leaving group.

Experimental Protocol: Synthesis of 1-(1,3-Benzoxazol-2-yl)piperidine-4-carboxylic acid

-

In a round-bottom flask, dissolve piperidine-4-carboxylic acid (1 mole) and a suitable base, such as triethylamine or potassium carbonate (2-3 moles), in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

-

To this solution, add 2-chlorobenzoxazole (1 mole) dropwise at room temperature.

-

Heat the reaction mixture to 80-100°C and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture and pour it into ice water.

-

Acidify the aqueous solution with a dilute acid (e.g., 1N HCl) to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 1-(1,3-benzoxazol-2-yl)piperidine-4-carboxylic acid.

Quantitative Data Summary

| Compound | Starting Material | Reagents | Typical Yield |

| Benzoxazolin-2-one | 2-Aminophenol | Urea | >90% |

| 2-Chlorobenzoxazole | Benzoxazolin-2-one | PCl5 | 60-70%[3] |

| Piperidine-4-carboxylic acid | 4-Pyridinecarboxylic acid | H2, Pd/C | >95%[4] |

| 1-(1,3-Benzoxazol-2-yl)piperidine-4-carboxylic acid | 2-Chlorobenzoxazole, Piperidine-4-carboxylic acid | Base (e.g., K2CO3) | >80% |

Conclusion and Future Perspectives

The synthetic route detailed in this guide, commencing from readily available starting materials such as 2-aminophenol and 4-pyridinecarboxylic acid, represents a robust and scalable method for the preparation of 1-(1,3-benzoxazol-2-yl)piperidine-4-carboxylic acid. The key to this synthesis lies in the efficient formation of the 2-chlorobenzoxazole intermediate, which readily undergoes nucleophilic substitution with the piperidine moiety. This guide provides a solid foundation for researchers to not only reproduce this synthesis but also to adapt it for the creation of a diverse library of analogues for drug discovery programs. Future work could focus on the development of one-pot procedures or the use of greener catalysts to further enhance the efficiency and environmental friendliness of this synthesis.

References

-

National Center for Biotechnology Information. (n.d.). 2-Aminobenzoxazoles. In PubChem. Retrieved from [Link]

-

Lelyukh, M., et al. (2020). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 25(1), 183. [Link]

-

Krasavin, M. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. Molecules, 24(22), 4172. [Link]

-

Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved from [Link]

-

ResearchGate. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. Retrieved from [Link]

- Google Patents. (2010). WO2010048514A1 - Synthesis of 2-aminobenzoxazole compounds.

-

ResearchGate. (n.d.). Preparation of 4-phenylamino-1-substituted-4-piperidine carboxylic acid derivatives. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-piperidinecarboxylic acid. Retrieved from [Link]

-

ResearchGate. (2015). Synthesis of Biological Significant New 1-(1,3-benzoxazol- 2-yl)guanidine Derivatives. Retrieved from [Link]

-

MDPI. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 26(11), 3183. [Link]

- Google Patents. (1987). US4714766A - Process for the preparation of 2-chlorobenzoxazoles.

- Google Patents. (2008). US20080269495A1 - Process for Preparation of Piperidine Carboxylic Acid.

- Google Patents. (2011). CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.

Sources

- 1. The Synthesis of 2-Aminobenzoxazoles Using Reusable Ionic Liquid as a Green Catalyst under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US4714766A - Process for the preparation of 2-chlorobenzoxazoles - Google Patents [patents.google.com]

- 4. CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid - Google Patents [patents.google.com]

The Benzoxazole-Piperidine Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Fusion of Two Pharmacophoric Powerhouses

In the landscape of medicinal chemistry, the benzoxazole and piperidine moieties each stand as cornerstones in the design of therapeutic agents. Benzoxazole, an aromatic heterocyclic compound, is a structural isostere of naturally occurring nucleic bases, allowing for facile interaction with biological macromolecules.[1] Its derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3] On the other hand, the piperidine ring, a saturated heterocycle, is one of the most ubiquitous scaffolds in approved drugs and natural alkaloids.[2][4] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it a critical component for optimizing pharmacokinetic and pharmacodynamic properties.[5][6]

The conjugation of these two privileged scaffolds into a single molecular entity, the benzoxazole-piperidine framework, has emerged as a powerful strategy in modern drug discovery. This hybrid design aims to synergize the favorable attributes of both fragments, leading to compounds with enhanced biological activity, improved selectivity, and desirable drug-like properties.[7] This technical guide provides a comprehensive overview of the benzoxazole-piperidine scaffold, delving into its synthesis, diverse medicinal chemistry applications, and the intricate structure-activity relationships that govern its therapeutic potential.

Synthetic Strategies: Constructing the Benzoxazole-Piperidine Core

The synthesis of benzoxazole-piperidine derivatives typically involves a multi-step sequence, with the key step being the formation of the benzoxazole ring. A common and effective method is the condensation of a 2-aminophenol with a piperidine-containing carboxylic acid or its derivative.

A general synthetic approach is the cyclization of 2-aminophenol with piperidine-4-carboxylic acid in the presence of a dehydrating agent like polyphosphoric acid (PPA).[7] The resulting 2-(piperidin-4-yl)benzo[d]oxazole intermediate serves as a versatile building block for further functionalization. The secondary amine of the piperidine ring can then be derivatized through various reactions, such as N-alkylation or N-acylation, to introduce diverse substituents and explore the chemical space for optimal biological activity.[7][8]

Sources

- 1. jocpr.com [jocpr.com]

- 2. researchgate.net [researchgate.net]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. mdpi.com [mdpi.com]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: Strategic Procurement and Application of 1-(1,3-Benzoxazol-2-yl)piperidine-4-carboxylic Acid in Modern Drug Discovery

An In-depth Technical Guide for Researchers